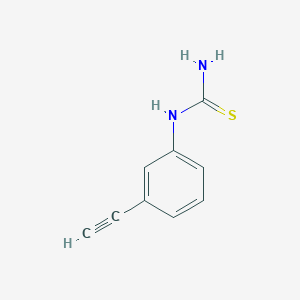

(3-Ethynylphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethynylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLKRWCFKGBWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883949-25-5 | |

| Record name | (3-ethynylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactions Involving the Thiourea Moiety:

Hydrogen Bonding and Brønsted Acidity: The thiourea (B124793) group can act as a hydrogen-bond donor through its N-H protons. This is a common activation mode in organocatalysis, where the thiourea can activate electrophiles by forming hydrogen bonds. scispace.com In some cases, thiourea derivatives can also act as Brønsted acids, protonating a substrate to initiate a reaction. scispace.com

Nucleophilic Attack on the Thiocarbonyl Carbon: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to addition reactions or, in the presence of a suitable leaving group, substitution reactions.

Oxidative Cyclization: The thiourea moiety can undergo oxidative cyclization reactions in the presence of suitable oxidizing agents, leading to the formation of heterocyclic compounds.

Reactions Involving the Ethynylphenyl Moiety:

Electrophilic Addition to the Alkyne: The carbon-carbon triple bond of the ethynyl (B1212043) group is susceptible to electrophilic addition reactions. The regioselectivity of this addition will be influenced by the electronic effects of the phenylthiourea (B91264) substituent.

Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to form five-membered heterocyclic rings.

Sonogashira Coupling: The terminal alkyne provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the facile introduction of various substituents.

Concerted and Stepwise Mechanisms:

Depending on the reactants and reaction conditions, the reactions of (3-Ethynylphenyl)thiourea can proceed through either concerted or stepwise mechanisms. For instance, a cycloaddition reaction could be a concerted pericyclic process or a stepwise process involving a zwitterionic or diradical intermediate. Computational studies mapping the potential energy surface can distinguish between these pathways by locating the transition states and intermediates and calculating their relative energies.

Crystallographic Investigations and Solid State Structural Elucidation of 3 Ethynylphenyl Thiourea and Its Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. bruker.comucibio.pt This method has been instrumental in determining the molecular conformation, geometry, and intermolecular interactions in a variety of thiourea (B124793) derivatives.

Determination of Molecular Conformation and Geometry

In the solid state, the conformation of thiourea derivatives is a subject of significant interest. For instance, in acyl thiourea-ethynyl hybrid derivatives, the central 1-acyl thiourea moiety (–C(O)NHC(S)NH–) has been observed to exhibit an S conformation. nih.govconicet.gov.ar The conformation of carbonyl thiourea derivatives is largely dependent on the orientation of the amide and thioamide groups, with the S conformation being the most frequently observed for mono-substituted 1-aromatic thiourea derivatives. conicet.gov.arresearchgate.net The planarity of the thiourea core is often stabilized by intramolecular hydrogen bonding, such as the N-H···O interaction, which can lead to the formation of a pseudo-six-membered ring. researchgate.netnih.gov For (3-Ethynylphenyl)thiourea, it is anticipated that the phenyl and thiourea groups would adopt a specific rotational orientation to minimize steric hindrance and maximize stabilizing interactions.

The geometry of the molecule, including bond lengths and angles, is also revealed through SC-XRD. In related N,N,N'-trisubstituted thioureas, the delocalization of electrons across the C—N and C=S bonds is evident from the observed bond distances. nih.gov For example, in N,N-di-n-butyl-N′-phenylthiourea, the N1—C1 and C1—N2 bond distances are 1.3594(15) Å and 1.3432(15) Å, respectively, while the C1=S1 double bond distance is 1.7004(11) Å. nih.gov These values indicate a degree of double bond character in the C-N bonds and a slightly elongated C=S bond, consistent with resonance within the thiourea moiety.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

The crystal packing of thiourea derivatives is dominated by a network of intermolecular interactions. Hydrogen bonding is a particularly important feature. In many thiourea compounds, molecules form dimeric structures through N–H···S hydrogen bonds. akademisains.gov.my In acyl thiourea derivatives, intermolecular N-H···O=C and N-H···S=C hydrogen bonds are crucial for the crystal packing. nih.govconicet.gov.ar

In addition to classical hydrogen bonds, weaker interactions such as C-H···π contacts play a significant role in the supramolecular assembly. nih.gov For this compound, the presence of the aromatic ring and the ethynyl (B1212043) group provides opportunities for such interactions. The terminal hydrogen of the ethynyl group, as well as the aromatic protons, can act as donors in C-H···π interactions with the phenyl ring of a neighboring molecule. The sulfur atom of the thiourea group can also participate in various non-covalent interactions, including C–H···S hydrogen bonds. nih.gov In some macrocyclic thioureas, C–H···S interactions contribute to the stabilization of the molecular structure. nih.gov

Crystal Packing and Supramolecular Architectures in the Solid State

The interplay of the various intermolecular interactions leads to the formation of diverse and often complex supramolecular architectures. In N,N,N'-trisubstituted thioureas, different substitution patterns result in distinct packing motifs, including infinite chains, hydrogen-bonded pairs, and hexameric ring assemblies. nih.gov The formation of these supramolecular structures is a key aspect of crystal engineering, where the goal is to design materials with specific properties based on the controlled arrangement of molecules in the solid state. psu.edu

For this compound, it is plausible that the combination of N-H···S hydrogen bonding and C-H···π interactions would lead to the formation of layered or three-dimensional networks. The directionality of these interactions would guide the self-assembly of the molecules into a well-defined crystal lattice. The study of such architectures is crucial for understanding the structure-property relationships in these materials.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. akademisains.gov.myscirp.org This method allows for the partitioning of crystal space into regions associated with each molecule, and the analysis of the contacts between them. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close contact between molecules. akademisains.gov.my

For this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, C···H/H···C, and S···H/H···S contacts. The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for this compound, based on data from similar compounds.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45.0% |

| C···H/H···C | 25.0% |

| S···H/H···S | 15.0% |

| N···H/H···N | 8.0% |

| C···C | 4.0% |

| Other | 3.0% |

Conformational Isomerism in the Solid State

Conformational isomerism, where molecules with the same chemical formula and connectivity can exist as different conformers, is a known phenomenon in the solid state for thiourea derivatives. The flexibility around the C-N bonds of the thiourea moiety, as well as the rotation of substituent groups, can lead to the existence of multiple conformational isomers. In a study of 1-benzoyl-3-(halogenophenyl)thioureas, the influence of the halogen substituent and its position on the molecular conformation was investigated. nih.gov

In some cases, different conformers of the same molecule can co-exist within the same crystal, or crystallize in different polymorphic forms. The specific conformation adopted in the solid state is often influenced by the subtle balance of intramolecular and intermolecular interactions. For this compound, it is conceivable that different rotational isomers (rotamers) arising from the rotation around the C(phenyl)-N bond could be observed in the solid state, depending on the crystallization conditions. The study of such conformational isomerism provides valuable insights into the potential energy landscape of the molecule and the factors that govern its solid-state structure.

Computational and Theoretical Chemistry Studies of 3 Ethynylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like (3-Ethynylphenyl)thiourea. DFT methods offer a good balance between computational cost and accuracy, making them suitable for a wide range of molecular studies.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such optimizations, providing reliable geometric parameters. researchgate.net The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure. For instance, in related thiourea (B124793) derivatives, an intramolecular hydrogen bond between the carbonyl oxygen and a thioamide proton can stabilize a planar conformation, forming a pseudo-six-membered ring. researchgate.net

Energetic profiles, often explored through techniques like conformational energy scans, map the energy of the molecule as a function of specific dihedral angles. This analysis helps to identify the most stable conformers and the energy barriers between them. For flexible molecules like this compound, understanding the rotational barriers around single bonds is key to characterizing its conformational landscape. While DFT methods provide accurate energy profiles, cheaper methods can sometimes yield acceptable geometries, though DFT is often necessary for satisfactory torsion energy profiles. mdpi.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. researchgate.netyoutube.com

A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net In thiourea derivatives, the distribution of HOMO and LUMO can be influenced by the substituents on the phenyl ring. For this compound, the ethynyl (B1212043) group, being an electron-withdrawing group, is expected to influence the energy levels and distribution of these orbitals. DFT calculations, often using the B3LYP method, are employed to visualize the spatial distribution of HOMO and LUMO and to calculate their energy levels. researchgate.netsciensage.info This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Generic Thiourea Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the thiourea moiety, indicating its electron-donating nature. |

| LUMO | -1.8 | Distributed over the phenyl ring and the ethynyl group, suggesting these are the primary sites for accepting electrons. |

| HOMO-LUMO Gap | 4.4 | Indicates the molecule's relative stability and reactivity. |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.de It provides a localized picture of the electron density in a molecule, which is more aligned with the classical Lewis structure concept. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de

For this compound, NBO analysis can reveal important details about hyperconjugative interactions and charge delocalization. For example, it can quantify the delocalization of lone pair electrons from the nitrogen and sulfur atoms of the thiourea group into the antibonding orbitals of the phenyl ring and the ethynyl group. These interactions contribute significantly to the stability of the molecule. researchgate.net The analysis also provides information about the hybridization of atomic orbitals and the polarization of chemical bonds. uni-muenchen.dejoaquinbarroso.com

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational spectra, typically infrared (IR) and Raman spectra, can be calculated using DFT methods. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. arxiv.org The calculated frequencies and their corresponding intensities can then be compared with experimental spectra to aid in the assignment of vibrational modes. scienceasia.org

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the N-H, C=S, C≡C, and C-H bonds. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific internal coordinates of the molecule. This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's vibrational properties. researchgate.net It's common practice to scale the calculated frequencies to better match experimental data, as DFT methods can sometimes overestimate vibrational frequencies. researchgate.net

Advanced Quantum Chemical Methodologies

While DFT is a widely used and versatile method, more advanced quantum chemical methodologies can provide even higher accuracy, albeit at a greater computational cost. These methods are particularly useful for systems where electron correlation effects are very important or for benchmarking DFT results.

For this compound, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory could be employed for more accurate energy calculations and geometry optimizations. europa.eu These "gold standard" methods in quantum chemistry can offer a more refined understanding of the molecule's properties. europa.eu Additionally, multi-reference methods might be necessary if the molecule exhibits significant static correlation, for instance, in excited states or during bond breaking. The development of new algorithms and the use of high-performance computing are making these advanced methods more accessible for studying larger molecules. europa.eu Quantum chemical calculations are also being leveraged to predict unknown reactions and guide the development of new synthetic methodologies. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. nih.gov This allows for the study of dynamic processes and the sampling of different conformations that the molecule can adopt.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Computational and theoretical chemistry studies offer profound insights into the intrinsic reactivity of this compound and the plausible mechanistic pathways it may undertake in chemical reactions. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure, identify reactive sites, and map the potential energy surfaces of its reactions.

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in predicting the reactivity of a molecule. The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Computational studies on closely related acyl thiourea-ethynyl hybrid derivatives, performed at the B3LYP/6-31G(d,p) level of theory, provide valuable data that can be extrapolated to understand the reactivity of this compound. scispace.comchemrxiv.orgnih.govacs.org These studies reveal a strong delocalization of the electronic density across the conjugated π-system, which encompasses both the ethynyl-phenyl and thiourea groups. scispace.comchemrxiv.orgnih.govacs.org

The HOMO is typically distributed over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiourea group and the π-system of the phenyl ring and the ethynyl group. Conversely, the LUMO, which indicates the sites prone to nucleophilic attack, is likely centered on the thiocarbonyl carbon and the acetylenic carbons.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.50 |

| HOMO-LUMO Gap | 4.00 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule, which are key to understanding its stability and reactivity. In acyl thiourea-ethynyl hybrids, NBO analysis has shown significant delocalization of electron density. scispace.comchemrxiv.orgacs.orgrsc.org This suggests a conjugated π-system involving the ethynyl-phenyl and thiourea groups. scispace.comchemrxiv.orgacs.orgrsc.org

Key hyperconjugative interactions often involve the donation of electron density from the lone pairs of nitrogen and sulfur atoms to the antibonding orbitals of adjacent σ and π bonds. These interactions contribute to the stabilization of the molecule and influence its conformational preferences and reactivity.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=S) | 55.2 |

| LP(1) S | σ(N-H) | 3.8 |

| π(C=C)phenyl | π*(C≡C)ethynyl | 20.5 |

Plausible Mechanistic Pathways

The structural and electronic features of this compound suggest several plausible mechanistic pathways for its reactions.

Coordination Chemistry of 3 Ethynylphenyl Thiourea

Ligand Design and Synthesis for Metal Complexation

The design of (3-ethynylphenyl)thiourea as a ligand for metal complexation is predicated on the strategic placement of its coordinating groups. Thiourea (B124793) derivatives are a well-established class of ligands in coordination chemistry, known for their ability to bind to metal ions through the sulfur atom, and in some cases, through the nitrogen atoms as well. The inclusion of an ethynylphenyl group introduces additional functionalities that can influence the electronic properties and steric profile of the resulting metal complexes.

The synthesis of this compound typically follows established protocols for the preparation of N-aryl thioureas. A common synthetic route involves the reaction of 3-ethynylaniline (B136080) with an isothiocyanate. This straightforward approach allows for the introduction of the ethynylphenyl moiety onto the thiourea backbone. The design of such ligands is crucial for their application in areas like catalysis and materials science, where the electronic and structural properties of the metal complexes are paramount. The presence of the ethynyl (B1212043) group, in particular, opens up possibilities for post-complexation modifications and the construction of extended structures. The synthesis of thiourea derivatives often involves the reaction of primary amines with thiophosgene (B130339) or isothiocyanates, leading to a wide variety of structures with tailored electronic and steric properties. nih.gov

Complexation with Transition Metals

This compound is capable of forming stable complexes with a range of transition metals. The coordination behavior is largely dictated by the nature of the metal ion, its oxidation state, and the reaction conditions employed. The soft sulfur donor atom of the thiourea group exhibits a strong affinity for soft metal ions such as Pd(II), Pt(II), and Au(I).

The synthesis of metal complexes with this compound can be achieved through various methods. A common approach involves the direct reaction of a metal salt with the ligand in a suitable solvent. For instance, the reaction of a palladium(II) salt, such as bis(acetonitrile)palladium(II) chloride, with this compound in a 1:2 molar ratio would be expected to yield a complex of the type [Pd(L)₂Cl₂], where L represents the this compound ligand. The synthesis of new thiourea-metal complexes often involves reacting the thiourea ligand with a metal salt in an appropriate solvent, leading to the formation of complexes with varying geometries and coordination modes. mdpi.comksu.edu.tr The reaction conditions, such as temperature and the presence of a base, can influence the final product, including the coordination mode of the thiourea ligand. mdpi.com

The characterization of metal complexes of this compound relies heavily on spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

FT-IR Spectroscopy: In the FT-IR spectrum of the free ligand, characteristic bands for the N-H, C=S, and C≡C stretching vibrations are observed. Upon coordination to a metal center through the sulfur atom, a significant shift in the ν(C=S) band to lower wavenumbers is typically observed, indicating a weakening of the C=S bond. The positions of the ν(N-H) bands may also be affected, providing insights into the coordination environment. For example, in related thiourea complexes, the C=S stretching frequency shifts upon coordination. utm.my

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of these complexes in solution. In the ¹H NMR spectrum, the chemical shifts of the N-H protons are particularly sensitive to coordination and can provide evidence for the involvement of the nitrogen atoms in bonding or hydrogen bonding interactions. The signals of the aromatic protons of the ethynylphenyl group will also be affected by complexation. In the ¹³C NMR spectrum, a downfield shift of the C=S carbon signal is a strong indicator of coordination through the sulfur atom. mdpi.com The chemical shifts of the ethynyl carbons can also provide information about the electronic effects of metal coordination.

Table 1: Representative Spectroscopic Data for a Generic Aryl Thiourea Ligand and its Metal Complex

| Compound/Complex | ν(C=S) (cm⁻¹) | δ(N-H) (ppm) | δ(C=S) (ppm) |

| Aryl Thiourea Ligand | ~830 | ~9.5 | ~180 |

| [M(Aryl Thiourea)₂Cl₂] | ~780 | ~10.2 | ~185 |

Although a crystal structure for a complex of this compound is not available in the provided search results, related structures of aryl thiourea complexes reveal that the M-S bond lengths are typically in the range of 2.3-2.4 Å for palladium(II) complexes. nih.gov The thiourea ligand is generally planar, and the metal center exhibits the expected square planar geometry. The crystal structure of a silver complex with a phosphine-functionalized thiourea ligand confirmed a tetrahedral geometry around the silver atom. unizar.es

Table 2: Typical Bond Lengths and Angles in a [Pd(Aryl Thiourea)₂Cl₂] Complex

| Parameter | Value |

| Pd-S bond length | ~2.32 Å |

| Pd-Cl bond length | ~2.30 Å |

| S-Pd-S bond angle | ~180° (trans) |

| Cl-Pd-Cl bond angle | ~180° (trans) |

| S-Pd-Cl bond angle | ~90° |

Note: This data is representative of similar aryl thiourea complexes and is provided for illustrative purposes.

Role of Thiourea and Ethynyl Moieties in Metal Coordination

The ethynyl group, while not typically directly involved in the primary coordination to the metal in simple mononuclear complexes, plays a crucial role in modulating the electronic properties of the ligand. Its electron-withdrawing nature can affect the electron density on the thiourea donor atoms. Furthermore, the terminal alkyne provides a reactive handle for further synthetic transformations, such as Sonogashira coupling reactions, which can be used to construct larger, more complex architectures. bohrium.com The presence of different functional groups on the thiourea framework can significantly impact the coordination behavior and the properties of the resulting metal complexes. nih.gov

Supramolecular Assembly via Metal-Ligand Interactions

The combination of the coordinating thiourea group and the rigid ethynylphenyl backbone makes this compound an excellent building block for the construction of supramolecular assemblies. Metal-ligand coordination can direct the self-assembly of discrete molecular structures or extended coordination polymers.

Hydrogen bonding interactions involving the N-H groups of the thiourea moiety are significant in directing the packing of the complexes in the solid state, often leading to the formation of one- or two-dimensional networks. The ethynyl groups can also participate in non-covalent interactions, such as C-H···π interactions, further stabilizing the supramolecular architecture. In more complex systems, the ethynyl group could potentially coordinate to a second metal center, leading to the formation of multinuclear complexes or coordination polymers. The formation of supramolecular structures is often guided by a combination of coordination bonds and weaker intermolecular forces, such as hydrogen bonding. bohrium.com

Supramolecular Chemistry and Molecular Recognition Based on 3 Ethynylphenyl Thiourea Scaffolds

Design and Analysis of Hydrogen Bonding Networks

The thiourea (B124793) group, with its two N-H protons, is a cornerstone for building robust hydrogen-bonded networks. These interactions are highly directional and are fundamental to the self-assembly and recognition properties of (3-ethynylphenyl)thiourea-based systems. The acidity of the N-H protons can be tuned by substituents on the phenyl ring, which in turn modulates the strength of the hydrogen bonds. biointerfaceresearch.com

In the solid state, thiourea derivatives commonly form centrosymmetric dimers through a pair of N-H···S=C hydrogen bonds, a motif known as the R²₂(8) graph set. While a crystal structure for the parent this compound is not publicly available, extensive studies on closely related acyl-thiourea derivatives, such as 4-tert-butyl-benzoyl-3-(4-methylester-ethynyl-phenyl)-thiourea (Th2) , offer a clear model for the types of interactions to be expected. conicet.gov.ar

The conformation of the thiourea unit is also critical. For effective dual hydrogen-bond donation, as in anion binding, a trans-trans conformation is favored, allowing both N-H groups to engage a substrate. nih.gov The interplay between intramolecular and intermolecular hydrogen bonds, along with the steric and electronic influence of the ethynylphenyl group, governs the final three-dimensional hydrogen-bonding network.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound scaffolds, this process is driven primarily by the hydrogen-bonding capabilities of the thiourea group and, secondarily, by π-π stacking of the phenyl rings.

In solution, the self-assembly process is dependent on the solvent and concentration. In non-polar solvents, where intermolecular hydrogen bonds are more favorable, this compound derivatives are expected to form aggregates or oligomers. If the concentration is sufficiently high, this process can lead to the formation of gels, where the solvent is trapped within a three-dimensional network of self-assembled fibers. The formation of such extended structures relies on the directional and repetitive nature of the thiourea hydrogen bonds, leading to one-dimensional chain growth that can entangle to form the gel network. While specific studies on the gelation of this compound are not prominent, the principle is well-established for other thiourea-based molecules.

Development of Synthetic Receptors for Anion or Cation Recognition (excluding biological implications)

The development of synthetic receptors for anions is a major focus of supramolecular chemistry, driven by the crucial roles anions play in various processes. nih.gov Thiourea-based molecules are exemplary anion receptors because the two acidic N-H protons can form strong and directional hydrogen bonds with anionic guests. nih.govconicet.gov.ar

The this compound scaffold is an excellent candidate for an anion receptor. The N-H protons act as the primary binding site, forming a "cleft" that can accommodate anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). frontiersin.org The binding strength typically follows the basicity of the anion, with more basic anions forming stronger complexes. nih.govfrontiersin.org

Anion binding can be monitored using several spectroscopic techniques:

¹H NMR Spectroscopy: Upon addition of an anion, the signals for the thiourea N-H protons experience a significant downfield shift, indicating their involvement in hydrogen bonding. nih.gov

UV-Vis Spectroscopy: Changes in the electronic environment of the receptor upon anion binding can cause a shift in the absorption bands. For receptors with chromogenic groups like a nitrophenyl unit, this can result in a distinct color change, allowing for "naked-eye" detection. nih.gov

Fluorescence Spectroscopy: If the receptor is fluorescent, anion binding can either quench or enhance the fluorescence signal through various mechanisms like photoinduced electron transfer (PET).

| Receptor Type | Typical Anions Bound | Binding Interaction | Common Detection Method |

| Phenylthiourea (B91264) Derivatives | F⁻, CH₃COO⁻, H₂PO₄⁻ | Hydrogen Bonding (N-H···Anion) | ¹H NMR, UV-Vis |

| Nitrophenyl-substituted Thioureas | F⁻, Cl⁻, Br⁻, I⁻, Oxoanions | Stronger Hydrogen Bonding | Colorimetry, UV-Vis |

| Tripodal Thiourea Receptors | SO₄²⁻ | Encapsulation via H-Bonds | ¹H NMR Titrations |

This table presents generalized data for thiourea-based receptors to illustrate the principles applicable to this compound.

Crystal Engineering Principles Applied to Thiourea Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. researchgate.net The this compound scaffold offers several features that can be exploited for crystal engineering: a strong and reliable hydrogen-bonding unit (thiourea) and a rigid aromatic framework (ethynylphenyl).

The primary tool in the crystal engineering of thiourea systems is the highly predictable N-H···S=C hydrogen bond, which reliably forms centrosymmetric dimers (supramolecular synthons). researchgate.net This robust interaction allows for the assembly of molecules into predictable one-dimensional chains or two-dimensional layers.

A detailed case study of the acyl-thiourea derivative 4-tert-butyl-benzoyl-3-(4-methylester-ethynyl-phenyl)-thiourea (Th2) provides concrete data on these principles. conicet.gov.ar

Crystallographic Data for Th2 Derivative: researchgate.net

| Parameter | Value |

| Compound Name | 4-tert-butyl-benzoyl-3-(4-methylester-ethynyl-phenyl)-thiourea (Th2) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| C=S Bond Length | 1.664 Å |

| C=O Bond Length | 1.228 Å |

| Key Interactions | Intermolecular N–H⋯O=C and N–H⋯S=C hydrogen bonds |

The crystal structure of Th2 reveals that the molecules adopt an extended conformation. nih.gov The packing is governed by a combination of strong N-H···O and N-H···S hydrogen bonds that link the molecules into a stable three-dimensional architecture. conicet.gov.ar The ethynylphenyl and other aromatic rings in the structure are involved in weaker C-H···π and π-π stacking interactions, which provide further stabilization and control the precise arrangement of the molecules. The delocalization of electrons across the conjugated π-system, which includes the ethynyl-phenyl and thiourea groups, also plays a role in the electronic properties and potential for intermolecular interactions. researchgate.net

By modifying the substituents on the phenyl ring or the second nitrogen of the thiourea, crystal engineers can systematically alter the intermolecular forces to produce new crystal forms (polymorphs) or co-crystals with tailored physical and chemical properties.

Reactivity and Reaction Mechanisms of 3 Ethynylphenyl Thiourea

Elucidation of Reaction Pathways and Intermediate Formation

Detailed studies elucidating the specific reaction pathways and intermediate formations for many reactions of (3-ethynylphenyl)thiourea are not extensively documented in publicly available literature. However, the reaction pathways can be inferred from the well-established chemistry of aryl thioureas and terminal alkynes.

For the thiourea (B124793) functional group , reactions typically proceed through nucleophilic attack by the sulfur atom or one of the nitrogen atoms. The thiourea moiety exists in tautomeric forms, the thione and the thiol (isothiourea) forms, with the thione form generally predominating. researchgate.net The formation of intermediates often involves the S-alkylation or S-acylation to form isothiouronium salts, which are key intermediates in various transformations. researchgate.net In reactions with electrophiles, the initial step is often the formation of a resonance-stabilized cation.

For the ethynyl (B1212043) functional group , reactions such as the Sonogashira coupling proceed through a catalytic cycle involving organometallic intermediates. The reaction is catalyzed by palladium and co-catalyzed by copper. nih.gov The mechanism involves the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide, which is formed from the terminal alkyne and a copper(I) salt. nih.govnrochemistry.com Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. nrochemistry.com

Kinetic Studies of Reactions Involving this compound

For reactions involving the ethynyl group, such as the Sonogashira coupling, the reaction kinetics are influenced by factors including the nature of the catalyst and co-catalyst, the solvent, the base used, and the reaction temperature. While the reaction can often be carried out at room temperature, some substrates may require higher temperatures, which can lead to side reactions like the homocoupling of the alkyne. nrochemistry.comgold-chemistry.org

Transformations of the Thiourea Functional Group

The thiourea functional group in this compound is susceptible to a range of transformations, primarily involving the nucleophilic sulfur atom and the reactive N-H bonds.

Oxidation: Thioureas can be oxidized by various agents to yield different products depending on the oxidant and reaction conditions. researchgate.net Common oxidation products include sulfenic, sulfinic, and sulfonic acids, or upon further reaction, can lead to the formation of ureas, sulfides, and oxides of sulfur and nitrogen. researchgate.net

Reaction with Electrophiles: N,N'-dialkyl-N'-arylthioureas react with electrophiles like ethyl α-chloroacetoacetate to give a mixture of products including aryl isothiocyanates and various heterocyclic compounds. rsc.org The reaction with ethyl bromomalonate can yield 2-arylimino-3-arylthiazolidin-4-ones. rsc.org

Cyclization Reactions: The thiourea moiety can be a precursor for the synthesis of various heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. Acyl thiourea derivatives can undergo dehydrosulfurization with dicyclohexyl carbodiimide (B86325) (DCC) to form 2H-1,3,5-oxadiazine-2,4(3H)-diimines. rsc.org

Formation of Metal Complexes: The sulfur and nitrogen atoms of the thiourea group can act as ligands to form complexes with various metal ions.

Below is a table summarizing some general transformations of the aryl thiourea functional group.

| Reactant(s) | Product Type(s) | General Reaction Conditions |

| Oxidizing agents (e.g., H₂O₂, KMnO₄) | Ureas, Sulfides, Sulfur oxides | Varies with oxidant |

| Ethyl α-chloroacetoacetate | Aryl isothiocyanates, 1,3-Oxathioles, Δ⁴-Thiazolines | Varies |

| Ethyl bromomalonate | Aryl isothiocyanates, Thiazolidin-4-ones | Varies |

| Dicyclohexyl carbodiimide (DCC) | 2H-1,3,5-Oxadiazine-2,4(3H)-diimines | Acetonitrile |

Reactions Involving the Ethynyl Group (e.g., Cycloadditions, Coupling Reactions for Non-biological Purposes)

The terminal ethynyl group of this compound is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions.

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. nih.govorganic-chemistry.org this compound has been successfully employed as the alkyne component in Sonogashira reactions to synthesize more complex molecules. organic-chemistry.org For example, it has been coupled with iodinated oxazolidinone derivatives. organic-chemistry.org

General Sonogashira Reaction Conditions

| Component | Example Reagent/Condition |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | CuI |

| Base | Diisopropylamine |

| Solvent | THF or DMF |

Cycloaddition Reactions: Terminal alkynes are known to participate in various cycloaddition reactions. wiley-vch.de

[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of a terminal alkyne with a 1,3-dipole, such as an azide, leads to the formation of a five-membered heterocyclic ring. ethz.ch The copper-catalyzed version of this reaction with azides, known as the "Click" reaction, is a highly efficient method for forming 1,2,3-triazoles. ethz.ch Ruthenium catalysts can also be used, leading to different regioisomers. nih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. libretexts.org

[2+2+2] Cycloadditions: Transition metal-catalyzed cycloaddition of three alkyne units can be used to synthesize substituted benzene (B151609) rings. wiley-vch.de

The following table summarizes some common cycloaddition reactions involving terminal alkynes.

| Reaction Type | Reactant(s) with Alkyne | Product Type | Catalyst (if any) |

| [3+2] Cycloaddition | Azide | 1,2,3-Triazole | Cu(I) or Ru |

| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene | Thermal or Lewis Acid |

| [2+2+2] Cycloaddition | Two other Alkynes | Substituted Benzene | Transition Metal (e.g., Co, Rh) |

Q & A

Q. What are the optimal synthetic routes for (3-Ethynylphenyl)thiourea, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting 3-ethynylaniline with thiophosgene or a thiocyanate precursor under controlled conditions. For purity validation:

- Elemental Analysis : Confirm molecular composition (e.g., C, H, N, S percentages) via microelemental analysis, as demonstrated in thiourea derivatives (deviations < ±0.4% indicate high purity) .

- Chromatography : Use HPLC or GC-MS to detect impurities (<1% threshold).

- Spectroscopy : IR peaks for ν(N–H) (~3179 cm⁻¹), ν(C=S) (~1190 cm⁻¹), and ν(C≡C) (~2100 cm⁻¹) confirm functional groups .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify ν(C=S) (~1190 cm⁻¹) and ν(C≡C) for the ethynyl group. Compare to reference spectra of analogous thioureas .

- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 9–10 ppm). ¹³C NMR confirms thiocarbonyl (~180 ppm) and sp-hybridized carbons (~70–90 ppm) .

- X-ray Crystallography : Resolve planar geometry and intramolecular hydrogen bonding (e.g., N–H⋯S interactions), as seen in structurally similar thioureas (r.m.s. deviation <0.12 Å) .

Advanced Research Questions

Q. How should dose-response studies be designed to evaluate this compound’s toxicity?

Methodological Answer:

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

- Control Experiments : Test against isogenic cell lines (e.g., wild-type vs. enzyme-knockout) to isolate target-specific effects .

- Dose Optimization : Use IC₅₀ values from enzyme assays (e.g., tyrosine phosphatase inhibition) to differentiate specific inhibition from general cytotoxicity .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., MTT assay vs. ATP-based viability tests) to harmonize conflicting results .

Q. What strategies mitigate thiourea decomposition during high-temperature synthesis?

Methodological Answer:

- Thermal Stability : Pre-heat thiourea precursors to 150–170°C briefly (<10 min) to avoid isomerization to ammonium thiocyanate, which reduces yield .

- Inert Atmosphere : Conduct reactions under N₂/Ar to suppress oxidative decomposition.

- Additives : Introduce stabilizers like ascorbic acid (0.1–1 wt%) to inhibit free-radical degradation pathways .

Q. How can thiourea derivatives be optimized for selective metal coordination (e.g., gold recovery)?

Methodological Answer:

- Ligand Design : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance Au(I)/Au(III) affinity.

- Leaching Parameters : Optimize pH (1.5–2.5), [Fe³⁺] (0.05–0.1 M), and [thiourea] (0.2–0.5 M) to maximize Au dissolution rates (>90% efficiency) .

- Recyclability : Implement ion-exchange resins to recover thiourea from leachate, reducing reagent consumption by 40–60% .

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density (e.g., Fukui indices) at S and N atoms, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate ligand-protein binding (e.g., with tyrosine phosphatases) to prioritize synthetic targets with high docking scores (ΔG < −8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.